Product packaging for Malonyl chloride(Cat. No.:CAS No. 1663-67-8)

Malonyl chloride

Cat. No.: B156481
CAS No.: 1663-67-8
M. Wt: 140.95 g/mol
InChI Key: SXYFKXOFMCIXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Malonyl Chloride as a Biselectrophilic Reagent in Chemical Transformations

The primary significance of this compound in organic chemistry lies in its nature as a biselectrophilic reagent. This means it possesses two electrophilic centers—the carbonyl carbons of the two acyl chloride groups. This dual reactivity allows it to react with dinucleophiles or two equivalents of a mononucleophile to form a variety of cyclic and acyclic compounds.

This biselectrophilic character is fundamental to its role in diacylation reactions, where it introduces a three-carbon malonyl unit into a target molecule. wikipedia.org This capability is instrumental in the synthesis of various heterocyclic compounds and other complex structures. For example, its reaction with compounds containing two nucleophilic sites, such as ureas or 1,3-diketones, leads to the formation of six-membered rings, a common motif in many biologically active molecules. gatech.edursc.org The controlled reaction of this compound is a key strategy for constructing carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool for synthetic chemists.

Historical Context of this compound Utilization in Complex Molecule Construction

The use of this compound in the synthesis of complex molecules has a rich history dating back to early organic chemistry. One of the most notable historical applications is in the synthesis of barbituric acid and its derivatives. In a classic reaction, this compound condenses with urea (B33335) to form the pyrimidine-based heterocyclic ring system of barbituric acid. gatech.eduwikipedia.orggatech.edu This class of compounds became famous for its sedative-hypnotic properties, highlighting the early importance of this compound in medicinal chemistry. gatech.edu

Another significant historical application is the synthesis of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). wikipedia.orgwikipedia.org While initially prepared by condensing malonic acid with acetone, this compound can also be utilized in related transformations to generate acyl Meldrum's acids, which are versatile intermediates for producing β-keto esters. orgsyn.orgresearchgate.net Furthermore, this compound has been employed in the preparation of various esters, such as di-tert-butyl malonate, and in the synthesis of hydroxypyrones from 1,3-diketones, showcasing its broad utility in foundational organic synthesis. rsc.orgorgsyn.org

Table 2: Landmark Syntheses Involving this compound

Product Reactants Significance
Barbituric Acid This compound, Urea Foundation for a major class of sedative-hypnotic drugs. gatech.eduwikipedia.org
Meldrum's Acid Derivatives This compound, Acetone/Diketones Creation of versatile intermediates for further synthetic transformations. wikipedia.orgorgsyn.orgresearchgate.net
Di-tert-butyl malonate This compound, tert-Butyl alcohol A key reagent in malonic ester synthesis. orgsyn.org

Scope and Research Trajectories for this compound Chemistry

Current and future research involving this compound is focused on expanding its synthetic utility and developing more sustainable and efficient reaction protocols. One significant area of investigation is in the field of "green chemistry." Researchers are exploring solvent-free methods for the synthesis of this compound and its derivatives to reduce environmental impact. ijret.org Studies have shown that conducting these reactions without a solvent can lead to higher conversion rates compared to traditional solvent-based processes. ijret.org

Modern research also delves into more intricate cycloaddition reactions. For instance, the base-switched annuloselectivity in the reactions of ethyl this compound with imines has been demonstrated. rsc.org Depending on the nucleophilicity of the base used, the reaction can be selectively directed to produce either β-lactams ([2+2] cycloaddition) or 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives ([2+2+2] cycloaddition). rsc.org This level of control opens up new avenues for creating diverse and complex heterocyclic scaffolds from a single set of starting materials. These research trajectories underscore a continuing interest in harnessing the reactivity of this compound for novel and sophisticated molecular construction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Cl2O2 B156481 Malonyl chloride CAS No. 1663-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFKXOFMCIXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061860
Record name Propanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1663-67-8
Record name Malonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1663-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioyl dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioyl dichloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANEDIOYL DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Malonyl Chloride and Its Derivatives

Established Synthetic Pathways for Malonyl Chloride

The synthesis of this compound has been approached through several established chemical routes, each with distinct reagents and conditions.

The most common and effective method for synthesizing this compound is through the direct reaction of malonic acid with thionyl chloride. wikipedia.orgthieme-connect.com This reaction converts the carboxylic acid groups into acyl chlorides, yielding this compound along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). ijret.orgyoutube.com The gaseous nature of the byproducts helps to drive the reaction forward. youtube.com

The process typically involves heating a mixture of finely powdered, dry malonic acid and an excess of thionyl chloride. orgsyn.orgsciencemadness.org Detailed procedures often specify a multi-stage heating process. For instance, a common laboratory-scale synthesis involves warming the reactants at 45–50°C for an extended period, such as three days, to allow the solid malonic acid to dissolve, followed by a final heating period at a higher temperature, like 60°C, for several hours to complete the reaction. orgsyn.orgguidechem.com After the reaction, the excess thionyl chloride is removed, and the product is purified by distillation under reduced pressure. orgsyn.orgsciencemadness.org This established procedure can yield pale yellow, liquid this compound in the range of 72–85%. orgsyn.org The reaction mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. masterorganicchemistry.comlibretexts.org

Table 1: Typical Reaction Conditions for this compound Synthesis

ReactantsReagentTemperatureTimeReported YieldSource
Malonic AcidThionyl Chloride45-50°C, then 60°C~3 days, then 5-6 hours72-85% orgsyn.org
Malonic AcidThionyl Chloride70°C3 hours74% (crude) guidechem.com

While various chlorinating agents exist for converting carboxylic acids to acyl chlorides, their efficacy in synthesizing this compound is notably limited. google.com Thionyl chloride is often considered the only suitable reagent for this specific transformation. ijret.orgsciencemadness.org

The use of other common chlorinating agents, such as phosphorus pentachloride (PCl₅), does not yield this compound. sciencemadness.org Instead, the reaction between malonic acid and phosphorus pentachloride results in the formation of carbon suboxide (C₃O₂). ijret.orgsciencemadness.orgwikipedia.org Similarly, other reagents like oxalyl chloride are used for halogenations but are not the preferred choice for this particular synthesis. google.com The unique effectiveness of thionyl chloride is a critical consideration in the production of this compound, distinguishing it from the synthesis of other acyl chlorides where a wider range of reagents might be applicable. ijret.orgsciencemadness.org

An alternative, though less common, pathway to this compound involves the reaction of carbon suboxide with anhydrous hydrogen chloride (HCl). orgsyn.orgsciencemadness.org Carbon suboxide itself can be generated from malonic acid through dehydration, typically using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). wikipedia.orgiu.edu The subsequent reaction with anhydrous HCl converts carbon suboxide into this compound. This method provides a different synthetic approach that avoids the direct chlorination of malonic acid. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing this compound derivatives.

A significant green chemistry approach involves conducting the synthesis of this compound derivatives without the use of solvents. ijret.orgslideshare.net Studies have directly compared the chlorination of monoalkyl malonic acids (such as methylmalonic acid and ethylmalonic acid) by thionyl chloride both in the presence of a solvent like methylene (B1212753) chloride and under solvent-free conditions. ijret.org

The findings indicate that solvent-free methodologies lead to significantly higher product conversion. ijret.orgslideshare.net For example, the conversion of methylmalonic acid to methyl this compound was 78.67% in the presence of methylene chloride, but it increased to 93.08% in the solvent-free system. ijret.org A similar trend was observed for the synthesis of ethyl this compound, where the conversion rose from 84.39% with a solvent to 98.23% without one. ijret.orgslideshare.net The absence of a solvent eliminates the dilution effect, thereby enhancing the extent of the reaction and increasing conversion rates. ijret.org

Table 2: Comparative Conversion in the Synthesis of Monoalkyl Malonyl Chlorides

CompoundMethodConversion (%)Source
Methyl this compoundWith Solvent (Methylene Chloride)78.67 ijret.org
Solvent-Free93.08 ijret.orgslideshare.net
Ethyl this compoundWith Solvent (Methylene Chloride)84.39 ijret.org
Solvent-Free98.23 ijret.orgslideshare.net

Atom Economy and Byproduct Management in Sustainable Syntheses

The principles of green chemistry, particularly atom economy, are central to developing more sustainable methods for synthesizing this compound and its derivatives. Atom economy emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, thereby minimizing waste.

A significant advancement in this area is the development of solvent-free synthesis for monoalkyl malonyl chlorides, such as the methyl and ethyl derivatives. ijret.orgslideshare.net Traditional methods often employ solvents like methylene chloride, which, while providing a medium for the reaction and helping to dissipate heat, contributes significantly to the chemical waste stream. ijret.org By eliminating the solvent, the process becomes inherently greener.

The reaction of a monoalkyl malonic acid with a chlorinating agent like thionyl chloride is a key step. ijret.org This reaction demonstrates favorable atom economy and byproduct management. The reaction proceeds as follows:

R-CH(COOH)₂ + 2 SOCl₂ → R-CH(COCl)₂ + 2 SO₂ (g) + 2 HCl (g)

Studies have shown that solvent-free chlorination of monoalkyl malonic acids leads to significantly higher product conversion rates compared to processes using solvents.

Table 1: Comparison of Product Conversion in Solvent vs. Solvent-Free Synthesis ijret.orgslideshare.net

CompoundConversion with Solvent (Methylene Chloride)Conversion without Solvent
Methyl Malonic Acid78.67%93.08%
Ethyl Malonic Acid84.39%98.23%

This data clearly indicates that eliminating the solvent not only aligns with green chemistry principles by reducing waste but also enhances the reaction's efficiency. ijret.orgslideshare.net

Preparation and Characterization of Substituted Malonyl Chlorides

The synthesis of substituted malonyl chlorides is crucial for their application as precursors in the production of various organic compounds, including pharmaceuticals and heterocyclic derivatives. ijret.orggoogle.com

Mono-substituted malonyl chlorides, such as methyl this compound and ethyl this compound, are typically prepared via a three-step protocol starting from a dialkyl malonate. ijret.orgslideshare.net This method allows for controlled synthesis and yields a stable intermediate.

The general multi-step protocol is as follows:

Selective Saponification: A dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) is treated with potassium hydroxide (B78521) in an alcoholic medium. This step selectively hydrolyzes one of the ester groups to form the monopotassium salt of the diester. This salt is relatively stable, making it suitable for commercial manufacturing. ijret.org

Hydrolysis: The resulting potassium salt of the monoalkyl malonate is then hydrolyzed using a strong acid, such as concentrated hydrochloric acid (HCl), to produce the corresponding monoalkyl malonic acid (e.g., carbomethoxy acetic acid or carboethoxy acetic acid). ijret.org

Chlorination: The final step involves the reaction of the monoalkyl malonic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used for this transformation. The reaction is typically refluxed for about an hour at 40-45°C to yield the desired monoalkyl this compound. ijret.org Using other chlorinating agents like phosphorus pentachloride is avoided as it can lead to the formation of carbon suboxide. ijret.org

For instance, methyl this compound can be prepared from methyl malonic acid and oxalyl chloride in dichloromethane (B109758) with a catalytic amount of DMF. guidechem.com

The synthesis of di-substituted malonyl chlorides follows a more direct route than their mono-substituted counterparts.

Dimethyl this compound: A straightforward preparation involves the direct reaction of dimethylmalonic acid with an excess of thionyl chloride. The mixture is refluxed, and after the reaction is complete, the excess thionyl chloride is removed, and the product, dimethyl this compound, is isolated by distillation.

Reaction Scheme for Dimethyl this compound Synthesis:

(CH₃)₂C(COOH)₂ + SOCl₂ → (CH₃)₂C(COCl)₂

Related Analogs: The synthesis of related dialkylmalonyl chlorides can be achieved through various methods. One such method involves the reaction of dialkylacetyl halides with oxalyl halides. google.com For example, refluxing isobutyryl bromide with oxalyl bromide in carbon tetrachloride yields dimethylmalonyl bromide. google.com Another approach involves the reaction of dialkylketenes with phosgene (B1210022) to produce dialkylmalonyl chlorides. google.com

Additionally, analogs like dimethyl 2-chloromalonate can be synthesized by the direct chlorination of dimethyl malonate using sulfuryl chloride. derpharmachemica.com This process requires careful temperature control to minimize the formation of the dichloro impurity. derpharmachemica.com

Reaction Mechanisms and Fundamental Reactivity of Malonyl Chloride

Core Reactivity Profiles: Acylation and Alkylation Mechanisms

As a potent acylating agent, malonyl chloride readily participates in reactions where the malonyl group (–CO-CH₂-CO–) is transferred to a nucleophile. wikipedia.org These reactions proceed via nucleophilic acyl substitution. The compound is utilized in O-, S-, N-, and C-acylation to synthesize a diverse array of organic structures.

This compound reacts with alcohols in O-acylation reactions to produce malonic esters (diesters). The reaction involves the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic carbonyl carbons, followed by the elimination of a chloride ion. This process can be repeated on the second acyl chloride group to yield a diester.

In reactions with molecules containing multiple hydroxyl groups (diols or polyols), the issue of regioselectivity becomes critical. The selective acylation of one hydroxyl group over another is influenced by factors such as steric hindrance and the electronic properties of the substrate. For instance, less sterically hindered primary alcohols tend to react more readily than secondary or tertiary alcohols. Catalytic methods, such as those employing diarylborinic acids, have been developed to achieve high regioselectivity in the monoacylation of 1,2- and 1,3-diols, often favoring the functionalization of equatorial hydroxyl groups in cyclic systems like carbohydrates. ulb.ac.be

The reaction of this compound with thiols (mercaptans) as nucleophiles leads to the formation of thioesters through S-acylation. The mechanism is analogous to O-acylation, with the sulfur atom of the thiol attacking the carbonyl carbon.

N-acylation is one of the most common reactions of this compound, occurring with ammonia, primary amines, and secondary amines to yield malonamides. The high reactivity of the acyl chloride groups facilitates the formation of two new amide bonds. This reaction is fundamental to the synthesis of numerous heterocyclic compounds.

A classic and widely recognized example is the condensation of this compound with urea (B33335) to form barbituric acid, the parent compound of the barbiturate (B1230296) class of drugs. tandfonline.com In this reaction, the nucleophilic nitrogen atoms of urea attack the carbonyl carbons of this compound in a cyclocondensation reaction, forming the characteristic six-membered pyrimidine (B1678525) ring of barbituric acid. Similarly, reactions with other nitrogen-containing dinucleophiles are employed to create various heterocyclic systems. researchgate.net

C-acylation involves the formation of a carbon-carbon bond where this compound acts as the acylating agent. These reactions typically require a carbon nucleophile, such as an enolate, an organometallic reagent, or an electron-rich aromatic ring.

One prominent example of C-acylation is the Friedel-Crafts acylation, where this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org This reaction can yield various products, including β-keto acids (which often decarboxylate under the reaction conditions), 1,3-diketones, or cyclized products like indan-1,3-diones, depending on the substrate and reaction conditions. organic-chemistry.org The acylation typically occurs at the position on the aromatic ring that is most activated towards electrophilic substitution. organic-chemistry.org

Another pathway involves the acylation of ketone enolates. Reacting a pre-formed enolate with an acid chloride is a standard method for synthesizing 1,3-diketones. nih.gov This approach allows for the construction of a β-dicarbonyl moiety, a key structural motif in organic chemistry. nih.gov

Table 1: Summary of this compound Acylation Reactions

Acylation Type Nucleophile Functional Group Formed Example Product Class
O-Acylation Alcohol (R-OH) Ester Malonic Esters
S-Acylation Thiol (R-SH) Thioester Thiobarbiturates
N-Acylation Amine (R-NH₂) Amide Malonamides, Barbiturates
C-Acylation Arene, Enolate Ketone 1,3-Diketones, Indanones

Nucleophilic Substitution Reaction Mechanisms with this compound

The reactions of this compound are classic examples of nucleophilic acyl substitution. This mechanism involves two principal stages: a nucleophilic addition to the carbonyl group, followed by the elimination of a leaving group. The high reactivity of acyl chlorides is due to the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon, which is enhanced by the inductive effect of both the chlorine and oxygen atoms.

The reaction between this compound and an amine to form an amide provides a clear illustration of the nucleophilic acyl substitution mechanism. The process unfolds through a distinct addition-elimination sequence.

The mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking one of the electron-deficient carbonyl carbons of this compound. This addition step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

Deprotonation: The product at this stage is a protonated amide, which carries a positive charge on the nitrogen atom. A second molecule of the amine acts as a base, abstracting a proton from the nitrogen to yield the final, neutral amide product and an ammonium (B1175870) chloride salt. Alternatively, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) can be added to the reaction mixture to serve this purpose. tandfonline.com

The presence of acidic hydrogens on the α-carbon (the CH₂ group) of this compound can lead to side reactions, especially in the presence of a base. The base can abstract a proton to form a ketene (B1206846), which is itself a reactive intermediate capable of undergoing different reaction pathways. tandfonline.com

Table 2: Key Steps in Amine-Mediated Nucleophilic Acyl Substitution

Step Description Intermediate/Product
1. Addition The amine nucleophile attacks the carbonyl carbon. A tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen is formed.
2. Elimination The carbonyl group reforms, expelling the chloride ion. A protonated amide and a chloride ion are formed.
3. Deprotonation A base (e.g., a second amine molecule) removes a proton from the nitrogen. The final neutral amide product and an ammonium salt are formed.

Alcohol-Mediated Nucleophilic Acyl Substitution

The reaction of this compound with alcohols is a classic example of nucleophilic acyl substitution, yielding malonic esters. This transformation is highly efficient due to the high reactivity of the acyl chloride functional groups. chemimpex.com The mechanism proceeds in two sequential substitution steps, one for each acyl chloride group.

The reaction initiates with a nucleophilic attack by the alcohol's oxygen atom on one of the electrophilic carbonyl carbons of this compound. libretexts.orgchemguide.co.uk This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. libretexts.orgchemguide.co.uk A subsequent deprotonation of the oxonium ion, typically by the released chloride ion or another weak base, yields a monoester, specifically a 3-chloro-3-oxopropanoate.

A well-documented example is the synthesis of di-tert-butyl malonate from this compound and tert-butyl alcohol. orgsyn.org The reaction is strongly exothermic and is often controlled by cooling. orgsyn.org

Table 1: Synthesis of Di-tert-butyl Malonate

Reactants Reagents/Solvents Key Conditions Product

Water-Mediated Hydrolysis and Subsequent Reactivity

This compound reacts vigorously with water in a hydrolysis reaction to yield malonic acid and hydrochloric acid. chemicalbook.com This reaction follows the same nucleophilic acyl substitution mechanism described for alcohols, with water acting as the nucleophile.

The first step involves the nucleophilic attack of a water molecule on a carbonyl carbon. The resulting tetrahedral intermediate expels a chloride ion. Deprotonation of the hydronium ion intermediate yields 3-chloro-3-oxopropanoic acid. This intermediate is then attacked by a second water molecule at the remaining acyl chloride group. The subsequent collapse of the second tetrahedral intermediate and loss of the second chloride ion results in the formation of malonic acid. Due to the high reactivity, this process is often difficult to control and can be violent. chemicalbook.com In synthetic procedures, any unreacted this compound is typically quenched and hydrolyzed by the careful addition of water or an aqueous acidic solution during the workup phase. orgsyn.orglookchem.com Industrially, malonic acid itself is often produced through the hydrolysis of its esters, like dimethyl or diethyl malonate. wikipedia.orgepfl.ch

Urethane-Mediated Reactivity in this compound Transformations

This compound's reactivity can be harnessed in more complex, multi-step transformations within a single reaction vessel. One such example involves its reaction with urethane (B1682113) (ethyl carbamate). The reaction of methyl this compound with urethane can be used to synthesize new methyl malonamic acid derivatives.

The proposed mechanism suggests an initial nucleophilic substitution where the nitrogen atom of urethane attacks one of the carbonyl groups of the this compound derivative. This forms an intermediate which can then be subjected to further reactions with other nucleophiles like amines, alcohols, or water present in the same medium to yield a variety of malonamic acid derivatives. This one-pot procedure highlights the utility of this compound in building complex molecular scaffolds efficiently.

Intramolecular Cyclization and Ring-Closing Reaction Mechanisms

The dual electrophilic nature of this compound makes it an excellent reagent for constructing cyclic compounds, particularly heterocycles, through condensation reactions with dinucleophiles. wikipedia.orgnih.gov These reactions involve two separate nucleophilic acyl substitution steps, leading to the formation of a new ring.

For instance, malonyl dichlorides react with 1,3-dinucleophiles in aprotic solvents to form six-membered heterocyclic rings. nih.gov The mechanism involves the initial formation of an open-chain amide or ester intermediate, followed by an intramolecular cyclization where the second nucleophilic group attacks the remaining acyl chloride functionality, closing the ring.

This compound can also undergo a self-condensation reaction under weakly basic conditions, such as in the presence of dioxan or simple ketones. lookchem.com This process is believed to be a key step in the formation of dicyclic pyranodioxins from this compound and ketones. lookchem.com The self-condensation leads to the formation of 6-chloro-4-hydroxy-2-oxopyran-3-carbonyl chloride, an important heterocyclic intermediate. lookchem.com Furthermore, this compound reacts with isocyanates to produce dihydropyrano[3,4-e]-1,3-oxazines. rsc.org

Electrophilic Nature and Dual Site Reactivity

This compound is characterized by its potent electrophilicity centered at its two carbonyl carbons. chemimpex.com This reactivity is a direct consequence of the electron-withdrawing inductive effect of the two chlorine atoms, which makes the carbonyl carbons highly susceptible to nucleophilic attack. It is considered a more reactive acylating agent than derivatives like diethyl malonates. nih.gov

Its dual-site reactivity is the defining feature of its chemical utility, enabling it to act as a linker or to form cyclic structures. wikipedia.orgwikipedia.orgepfl.ch By reacting with two equivalents of a monofunctional nucleophile (like an alcohol or amine), it produces symmetrical malonic acid derivatives. wikipedia.orgepfl.ch When reacted with a difunctional nucleophile, it serves as a key building block for a wide range of heterocyclic compounds. nih.gov This dual reactivity allows for the synthesis of complex molecules such as barbiturates (from condensation with urea) and Meldrum's acid (from condensation with acetone), though these are typically formed from malonic acid itself. wikipedia.org

Thermal Degradation and Ketene Formation Mechanisms

Upon heating, this compound undergoes thermal degradation through a dehydrochlorination process to form chlorocarbonyl ketene (Cl(O)C-CH=C=O). nih.govtandfonline.com This elimination reaction can occur at temperatures above 80°C and is facilitated by refluxing in solvents like toluene (B28343) or xylene. nih.govtandfonline.com The presence of a non-nucleophilic base can also promote this transformation. wikipedia.org

The mechanism involves the removal of an acidic alpha-proton (from the central CH₂ group) and the loss of a chloride ion from an adjacent carbonyl group. This process is a pyrolytic dehydrohalogenation. tandfonline.com The resulting chlorocarbonyl ketenes are themselves highly reactive intermediates, even more so than the parent malonyl dichlorides, due to the electrophilic nature of the central carbon in the ketene functional group. nih.govnih.gov These in-situ generated ketenes are valuable for further synthetic transformations, such as in the synthesis of certain penicillin side chains. tandfonline.com

Table 2: Synthesis of Chlorocarbonyl Ketenes from Substituted Malonyl Chlorides

Starting Material Conditions Product Yield
Phenylmalonyl dichloride Reflux in toluene/xylene with N₂ stream, then distillation. tandfonline.com Phenylchlorocarbonyl ketene >90% (when using thionyl chloride for precursor synthesis) tandfonline.com

Metal-Catalyzed Reactions Involving this compound

While the direct use of this compound in metal-catalyzed cross-coupling reactions is not extensively documented, the reactivity of acyl chlorides in general suggests potential applications. Acyl chlorides are known substrates in various palladium-catalyzed reactions, such as the Stille and Suzuki couplings, where they can be coupled with organometallic reagents. youtube.com

The catalytic cycle for such a reaction would likely involve the oxidative addition of the palladium(0) catalyst into one of the carbon-chlorine bonds of this compound to form an acyl-palladium(II) complex. youtube.com This is a critical step where the otherwise strong C-Cl bond is activated. nih.gov The subsequent steps would involve transmetalation with an organometallic partner (e.g., an organotin or organoboron reagent) and reductive elimination to form a new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Given that chloroarenes, which have strong C-Cl bonds, can participate in these couplings with appropriate ligands, it is plausible that this compound could be a viable substrate. youtube.com However, the high reactivity of the acyl chloride group towards bases and nucleophiles could present compatibility challenges, as many cross-coupling reactions require basic conditions. youtube.com

Oxidation Pathways at Metal Surfaces (e.g., Cu(II))

The interaction of this compound with metal surfaces, particularly copper, provides insight into surface-catalyzed chlorination and oxidation reactions. Research on the adsorption and reaction of this compound on a copper(II) surface, specifically the Cu(110) crystal face, reveals a complex interplay between the organic molecule, the metal surface, and the presence of ambient oxygen.

Studies utilizing X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) have demonstrated that the C-Cl bonds in this compound can be activated at room temperature on a Cu(110) surface. acs.org This activation leads to the chlorination of the copper surface.

The reaction pathway is significantly influenced by the presence of oxygen. In the absence of oxygen, the interaction of this compound with the Cu(110) surface leads to a specific chlorinated state. However, when oxygen is present on the Cu(110) surface, the rate of chlorination by this compound is enhanced. acs.org This suggests that surface oxygen plays a role in facilitating the dissociation of the C-Cl bonds.

A key finding from these investigations is the formation of a surface CuCl₂ state at room temperature when both this compound and oxygen are present. acs.org This observation is significant as it points towards a low-energy pathway for the formation of copper(II) chloride on the surface, which is implicated in broader catalytic processes. The presence of oxygen drives the surface chemistry towards a different final state than what is observed in an oxygen-free environment. acs.org

The detailed research findings from surface science studies provide a foundational understanding of the oxidation pathways of this compound on a Cu(II) surface.

TechniqueObservationImplication
X-ray Photoelectron Spectroscopy (XPS) Detection of Cl and Cu signals consistent with copper chloride formation.Confirms the chlorination of the copper surface by this compound.
Scanning Tunneling Microscopy (STM) Visualization of surface structural changes upon exposure to this compound and oxygen.Suggests the formation of a surface CuCl₂ state.
Reaction Conditions Enhanced rate of chlorination in the presence of oxygen.Surface oxygen facilitates the reaction pathway.

Applications of Malonyl Chloride in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Heterocyclic Systems

Malonyl chloride is widely employed in the synthesis of diverse heterocyclic ring systems, which are prevalent in pharmaceuticals, agrochemicals, and other fine chemicals. thieme-connect.comchemimpex.com Its ability to react as a biselectrophile enables the formation of rings through condensation reactions with various nucleophiles.

Pyrano-oxazine and Oxazinone Scaffolds

This compound is a precursor for the synthesis of pyrano-oxazine and oxazinone derivatives. The reaction of this compound with thiocyanates, for instance, can yield pyrano[3,4-e] chemimpex.comrsc.orgoxazine-4,5-diones. researchgate.netrsc.orgresearchgate.net These bicyclic systems can undergo further transformations, such as reactions with amines, leading to ring opening and the formation of substituted β-aminoglutaconamides. rsc.org Another approach involves the condensation of this compound with isocyanates to form pyrano oxazine (B8389632) derivatives. lupinepublishers.comresearchgate.net Oxazinones can also be prepared from thiocarbamates by treatment with this compound. thieme-connect.com

Pyridine (B92270) Derivatives and Substituted Pyridones

This compound is utilized in the synthesis of pyridine derivatives and substituted pyridones. Reaction of this compound with α-methylene-nitriles can afford 3-substituted 2-chloro-4,6-dihydroxypyridines. rsc.orgrsc.org These dihydroxypyridines can be further converted into polychlorinated pyridine derivatives or, through reduction, into substituted pyridines like 3-picoline. rsc.org Substituted pyridinones can also be constructed from the reaction between phenylacetonitrile (B145931) and this compound, followed by further functionalization. frontiersin.orgnih.gov Ethyl this compound, a derivative of this compound, is also noted as an intermediate in the synthesis of pyridine derivatives. technocolordyes.com

Pyrimidine (B1678525) Synthesis, Including 4,6-Dichloropyrimidines

The synthesis of pyrimidines, including specifically 4,6-dichloropyrimidines, can be achieved using this compound. researchgate.netpsu.edursc.orgresearchgate.net this compound reacts with certain nitriles to form 2-substituted 4-chloro-6-pyrimidones. researchgate.netrsc.orgthieme-connect.de Substituted malonyl chlorides, such as benzyl- and phenyl-malonyl chlorides, react with organic thiocyanates at elevated temperatures to directly yield 4,6-dichloropyrimidines with substituents at the 5 and 2 positions. psu.edursc.orgthieme-connect.de In these reactions, the carbon atoms at positions 4 and 6 of the pyrimidine ring are supplied by the this compound. psu.edu

Benzothiazole Synthesis

This compound has been reported for the synthesis of benzothiazoles. A method involves a one-step reaction between malonyl dichloride and 2-amino thiophenol sodium salt. thieme-connect.com

Alkyne-Substituted 1,3-Oxazines

This compound is used in the synthesis of alkyne-substituted 1,3-oxazines through reactions with arylpropynamides. chemicalbook.comsigmaaldrich.comscientificlabs.com

Synthesis of Polycyclic and Bridged Ring Systems

This compound is a valuable reagent for the formation of polycyclic and bridged ring systems, which are common structural motifs in natural products and other complex molecules. thieme-connect.comthieme-connect.com

Formation of Bicyclo[3.3.1]nonane-trione Systems

An attractive application of this compound is the one-pot synthesis of the bicyclo[3.3.1]nonane-trione system. thieme-connect.comthieme-connect.com This bicyclic core is a prevalent feature in numerous natural products. thieme-connect.comthieme-connect.com For instance, the reaction of 2,6-prenyl-substituted cyclohexanone (B45756) silyl (B83357) enol ethers with this compound can yield bicyclo[3.3.1]nonane-trione derivatives through an Effenberger α,α'-annulation. acs.orgnih.gov This approach has been successfully applied in the synthesis of compounds like (±)-clusianone. acs.orgnih.gov

Research has shown that the reaction conditions, particularly the choice of Lewis acid, can influence the outcome, leading to the formation of different isomeric products. acs.org For example, using TMS triflate as a Lewis acid in toluene (B28343) at -10 °C, followed by base treatment with DMAP, resulted in the desired cycloadduct in 35% yield, alongside an isomeric rearranged product in 25% yield. acs.org

Contributions to Pharmaceutical and Agrochemical Intermediates

This compound serves as a key intermediate in the synthesis of various compounds with potential pharmaceutical and agrochemical applications. chemicalbook.com

Synthesis of Alkaloids with Tetracyclic Cores (e.g., Cyclopiamide A, Speradine E)

This compound is utilized as a reactant in the synthesis of alkaloids possessing tetracyclic cores, such as cyclopiamide A and speradine E. chemicalbook.comsigmaaldrich.comscientificlabs.iechemicalbook.comchemdad.comsigmaaldrich.comsigmaaldrich.com Synthetic routes to these complex natural products can involve the metal-free conversion of this compound and propargylamine (B41283) to form an intermediate pyrrolinone, which is a key step in constructing the tetracyclic core. researchgate.net Subsequent palladium-catalyzed reactions can then be employed from this common intermediate to complete the synthesis. researchgate.net

Malonamide (B141969) Derivatives and Their Functionalization

Malonamide derivatives, synthesized from this compound, represent an important class of organic compounds with diverse applications, including potential use in drug design and metal extraction. sci-hub.seresearchgate.net this compound reacts with amine sources to yield malonamide products. sci-hub.se This reaction can tolerate various substituted anilines, chiral amino alcohols, sulfides bearing alkyl amines, and alkyl amines under devised approaches. sci-hub.se Several studies highlight the reaction between this compound and anilines to access malonamides. sci-hub.se

Malonamide derivatives can be further functionalized. For example, ethyl this compound can react with aromatic amine derivatives in the presence of a base like triethylamine (B128534) to afford malonamide intermediates via a condensation reaction. mdpi.com These intermediates can then be hydrolyzed and used in subsequent reactions. mdpi.com Malonamide derivatives have been explored for applications such as the recognition of acetate (B1210297) anions and as extractants for metal ions like europium(III) and other trivalent rare earth elements from nitric acid solutions. sci-hub.sefishersci.ca

Methyl Malonamic Acid Derivatives

Methyl malonamic acid derivatives can also be synthesized using this compound or related compounds like methyl this compound. Methyl this compound is an important reactive intermediate, particularly in pharmaceutical manufacturing, for creating malonic ester derivatives. nordmann.global These derivatives are key in producing alkylated, acylated, and arylated products. nordmann.global

One approach to synthesizing methyl malonamic acid derivatives involves the in-situ generation of malonyl monoacyl chloride, followed by reaction with an appropriate amine, such as aniline, in a one-pot synthesis. researchgate.net Alternatively, methyl this compound can be prepared through a multi-step process involving the selective saponification of dialkyl malonate, hydrolysis of the resulting monoalkyl malonic acid, and subsequent chlorination of the monoalkyl malonic acid using a chlorinating agent like thionyl chloride. ijret.orgslideshare.net Studies have investigated solvent-free methods for the synthesis of methyl this compound, showing higher conversions compared to processes using solvents like methylene (B1212753) chloride. ijret.orgslideshare.net

Precursors for Herbicides and Pesticides

This compound is utilized in the production of certain pesticides, acting as a precursor in the synthesis of herbicides and fungicides guidechem.com. While the search results confirm this application, detailed mechanisms or specific examples of herbicides and pesticides synthesized using this compound as a precursor are not extensively described in the provided snippets. However, its role as a building block in agrochemicals is noted guidechem.com.

Applications in Polymer Chemistry and Materials Science

This compound plays a significant role in the field of polymer chemistry and materials science due to its difunctional nature, allowing it to participate in various polymerization and coupling reactions.

Polyester (B1180765) Synthesis

This compound can be used as a monomer in the synthesis of polyesters. For instance, it has been employed in polycondensation reactions with dihydroxy monomers to form polyester chains mdpi.com. Research indicates that the structure of the resulting polyester can be influenced by the co-monomers used, affecting properties such as enzymatic degradation mdpi.com. Another example involves the synthesis of hyperbranched polyester nanoparticles using dimethylthis compound as a difunctional monomer nih.gov.

Tetrathiafulvalene (B1198394) (TTF)-Based Polymer Synthesis via Condensation Polymerization

This compound is used in the synthesis of Tetrathiafulvalene (TTF)-based polymers through condensation polymerization. A novel TTF-based main-chain polymer was successfully synthesized via the condensation polymerization between a newly synthesized dihydroxy TTF derivative and this compound koreascience.kr. This method yields polymers with sufficient molecular weight to form ductile films koreascience.kr. The resulting TTF-based polymers exhibit electrochemical and optical properties, suggesting their potential as electron-donating materials for optoelectronic applications koreascience.kr.

Role as a Coupling Agent in Anionic Polymerization of Block Copolymers

This compound serves as a coupling agent in the synthesis of block copolymers via anionic polymerization sigmaaldrich.comchemicalbook.comscientificlabs.co.uk. This technique allows for the synthesis of well-defined linear and radial block copolymers with controlled molecular weights and narrow molecular weight distributions acs.orgresearchgate.net. For example, this compound has been used to couple living diblock copolymers, such as poly(2-vinylpyridine)-block-poly(n-hexyl isocyanate) (P2VP-b-PHIC), to create coil-rod-coil triblock copolymers acs.orgresearchgate.net. The coupling reaction can be carried out in situ, achieving high yields of the triblock copolymers acs.org.

Polymer Type Coupling Agent Yield (%) Molecular Weight Distribution (Mw/Mn)
P2VP-b-PHIC-b-P2VP Triblock Copolymer This compound 96 1.08–1.14
Linear and Radial Block Copolymers (Styrene/Isoprene) This compound ~100 1.01–1.09

Synthesis of Poly(substituted-vinyl malonate amine) Polymers

This compound is involved in the synthesis of poly(substituted-vinyl malonate amine) polymers. These polymers can be prepared through a multi-step process starting with the reaction of polyvinyl alcohol with this compound to produce polyvinyl malonate researchgate.netijsr.netresearchbib.comresearchgate.net. Subsequent reactions involving alkyl halides and amines lead to the formation of poly(substituted-vinyl malonate amine) derivatives researchgate.netijsr.netresearchbib.comresearchgate.net.

N-Doped TiO₂ Film Fabrication via Molecular Layer Deposition

This compound is used as a precursor in the fabrication of N-doped TiO₂ films through molecular layer deposition (MLD) ottokemi.comottokemi.comsigmaaldrich.comchemicalbook.comscientificlabs.co.uk. MLD is a thin-film coating technique that allows for precise control over film thickness and uniformity uwo.ca. In the context of N-doped TiO₂ films, this compound can be used in conjunction with other precursors, such as TiCl₄ and ethanolamine, in a sequential reaction process to deposit Ti-hybrid films uwo.ca. Post-treatment annealing of these hybrid films can yield nanoporous N-doped TiO₂ films uwo.ca. These films are of interest for applications such as photocatalysis scispace.comresearchgate.netamu.edu.pl.

Dimethyl this compound in Resin and Polymer Production

Dimethyl this compound ((H₃C)₂C(COCl)₂, PubChem CID: 4523180) is utilized as a monomer and catalyst in the production of polymers and resins. biosynth.comcymitquimica.com It can function as a difunctional monomer in polymerization reactions, contributing to the formation of polymer chains. For instance, dimethyl this compound has been employed in the synthesis of hyperbranched polyesters through A2+B3 interfacial polymerization. researchgate.net In this process, dimethyl this compound acts as the A2 monomer, reacting with a trifunctional monomer like 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE) to form branched polymer structures. researchgate.net The resulting hyperbranched polyesters can exhibit specific properties depending on the monomers used and the polymerization conditions.

Dimethyl this compound can also serve as a solid catalyst in the production of polymers and resins. biosynth.com Its application in polymer chemistry contributes to the development of materials with enhanced properties for various uses, including packaging and textiles. chemimpex.com

Other Advanced Applications

Beyond polymer and resin production, this compound and its derivatives are valuable in other advanced synthetic applications, including the creation of flavor and fragrance compounds and the synthesis of sophisticated anion sensors.

Building Block for Flavor and Fragrance Compounds

This compound is used as a building block in the synthesis of flavor and fragrance compounds. chemimpex.combloomtechz.com While malonic acid itself is a precursor to compounds like gamma-nonalactone (B146572) and cinnamic acid, which are used in the flavor and fragrance industry, this compound offers a more reactive route for introducing the malonate moiety. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.com Its high reactivity allows for efficient acylation reactions, facilitating the synthesis of complex molecules used to create specific scents and tastes in food and cosmetics. chemimpex.combloomtechz.com

Synthesis of Anion Sensors (e.g., 1,3-Dipyrrolyl-1,3-propanediones)

This compound is a key reagent in the synthesis of 1,3-dipyrrolyl-1,3-propanediones, which are important precursors for the development of anion sensors. acs.orgresearchgate.netcapes.gov.broup.comresearchgate.netnih.govresearchgate.netresearchgate.net These diketones are typically synthesized by the condensation of pyrroles with this compound. acs.orgoup.com The resulting 1,3-dipyrrolyl-1,3-propanediones can then be converted into BF₂ complexes, which have demonstrated utility as naked-eye sensors for various anions, including halides and oxoanions. acs.orgresearchgate.netcapes.gov.brresearchgate.netnih.gov

Research has shown that these sensors can exhibit specific binding affinities for different anions. For example, BF₂ complexes of 1,3-dipyrrolyl-1,3-propanediones have been studied for their binding constants (Ka) with anions such as F⁻, Cl⁻, Br⁻, H₂PO₄⁻, and HSO₄⁻. acs.org The binding interactions involve the pyrrolyl NH and bridging CH protons of the sensor molecule. acs.orgresearchgate.net Modifications to the pyrrole (B145914) structure, such as fluorination, can significantly enhance the binding affinity for certain anions like acetate. capes.gov.br

The synthesis of these anion sensors highlights the role of this compound in constructing molecules with specific recognition properties for analytical and supramolecular chemistry applications.

Derivatization Strategies Utilizing Malonyl Chloride Frameworks

Post-Synthetic Modification of Malonyl Chloride Adducts

This compound reacts with various nucleophiles, such as amines, alcohols, and thiols, to form malonamide (B141969), malonate ester, and thiolester adducts, respectively. biosynth.com These initial adducts can then undergo further post-synthetic modifications to introduce additional functionalities or create complex molecular architectures. For instance, malonamide derivatives, readily synthesized from this compound and amines, can serve as scaffolds for the preparation of heterocyclic compounds or supramolecular structures. thieme-connect.comsci-hub.se The acidic methylene (B1212753) protons between the two carbonyl groups in this compound adducts can also be leveraged for further functionalization, such as alkylation or condensation reactions. thieme-connect.comsci-hub.se Research has explored the use of this compound in reactions leading to bicyclo[3.3.1]nonane-trione systems, which are found in numerous natural products. thieme-connect.com

An example of post-synthetic modification involves the use of this compound in the synthesis of Donor-Acceptor Stenhouse Adducts (DASAs). acs.org While the initial adduct formation might involve other precursors, subsequent reactions or modifications of these adducts can utilize this compound frameworks. For instance, a procedure for preparing Stenhouse adducts involved the addition of malonyl dichloride to an activated furan (B31954) and a secondary amine, followed by workup and purification. acs.org

Functionalization of this compound for Bioconjugation and Probe Development

The reactive acyl chloride groups of this compound make it a potential candidate for linking molecules, although its direct use in bioconjugation might be limited due to its high reactivity and potential for side reactions with sensitive biomolecules. However, functionalized derivatives of malonic acid or this compound frameworks can be designed for bioconjugation and probe development.

Strategies often involve incorporating a malonyl-like structure with more controlled reactivity or using it as a building block to introduce specific functional handles for subsequent bioconjugation. For example, modified malonic acid derivatives have been used to synthesize precursors for incorporating alkyne functional groups into polyketides, which can then be utilized in click chemistry for bioconjugation. nih.gov This involves converting a substituted malonic acid to the corresponding this compound derivative as an intermediate step before further reactions to introduce the desired functional group. nih.gov

While direct examples of this compound itself being used for bioconjugation in the provided context are limited, the concept of using malonyl-based linkers or scaffolds in probe development is relevant. For instance, pH-responsive fluorescent probes have been developed using linkers that undergo intramolecular cyclization at specific pH values, a mechanism that can be conceptually related to the reactivity of dicarbonyl compounds like those derived from this compound. acs.org

Enzymatic Derivatization with Malonyl/Acetyl-Transferase (MAT) Domains for Polyketide Scaffold Editing

In the realm of natural product biosynthesis, specifically polyketide synthesis, malonyl units are incorporated into growing polyketide chains through the action of Malonyl/Acetyl-Transferase (MAT) domains within polyketide synthases (PKSs). nih.govbiorxiv.orgresearchgate.net While this enzymatic process typically utilizes malonyl-CoA rather than this compound directly, it represents a crucial biological strategy for incorporating malonyl-derived units and highlights the importance of the malonyl framework in constructing complex molecules.

Chemical Derivatization for Analytical Detection (e.g., Malondialdehyde Analogs)

Chemical derivatization is a common strategy in analytical chemistry to improve the detection and quantification of analytes, particularly those that lack suitable properties for direct analysis by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.org While this compound itself might not be a typical derivatization reagent for target analytes, compounds structurally related to or derived from malonyl units, such as malondialdehyde (MDA), are frequently targeted for derivatization to facilitate their analysis.

Malondialdehyde, a product of lipid peroxidation, is often derivatized before analysis by GC-MS or HPLC-UV/MS. mdpi.commdpi.comnih.gov Common derivatization reagents for MDA include thiobarbituric acid (TBA), which forms a colored adduct, and hydrazines like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or perfluorophenylhydrazine (PFPH), which form stable hydrazone derivatives suitable for chromatographic separation and mass spectrometric detection. mdpi.commdpi.comnih.gov Although these methods focus on MDA, the principle of using reactive compounds to tag analytes for enhanced detection is relevant and highlights the broader application of chemical derivatization in analytical chemistry. researchgate.netacs.org The selection of a derivatization reagent depends on the functional groups of the analyte and the desired analytical technique. researchgate.netacs.org

Interactive Data Table: this compound Properties

PropertyValueSourcePubChem CID
Molecular FormulaC₃H₂Cl₂O₂ biosynth.com11213
Molar Mass140.95 g/mol biosynth.com11213
Boiling Point53-55 °C/19 mmHg sigmaaldrich.com11213
Density1.449 g/mL at 25 °C sigmaaldrich.com11213
SMILES StringClC(=O)CC(Cl)=O sigmaaldrich.com11213
InChI KeySXYFKXOFMCIXQW-UHFFFAOYSA-N sigmaaldrich.com11213
CAS Number1663-67-8 biosynth.com11213

Advanced Spectroscopic and Analytical Characterization of Malonyl Chloride and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. It provides detailed information about the connectivity and environment of atoms within a molecule.

¹H NMR Spectral Analysis of Malonyl Chloride Derivatives

¹H NMR spectroscopy is routinely applied to elucidate the structures of this compound derivatives. The chemical shifts (δ), splitting patterns, and integration of signals in the ¹H NMR spectrum provide information about the different types of protons present and their relative numbers. For this compound itself, the methylene (B1212753) protons (CH₂) are typically observed as a singlet.

In the analysis of this compound derivatives, the ¹H NMR spectra reveal characteristic signals corresponding to protons in different chemical environments. For instance, studies on thiazole (B1198619) derivatives synthesized using methyl this compound show singlet peaks for methoxy (B1213986) protons (OCH₃) in the range of 3.37-3.83 ppm, thiazole C5 protons between 7.78-8.08 ppm, and NH protons at 10.09-10.36 ppm. Other alkylic and aromatic protons appear between 2.61-3.51 ppm and 7.08-8.21 ppm, respectively. dergipark.org.tr

Another example is the ¹H NMR spectrum of a quinoxaline (B1680401) derivative synthesized using this compound, which exhibited six singlets corresponding to O-methyl protons (δ 3.81, 3.87, 3.97 ppm) and CH protons (δ 6.10, 6.39 ppm). iau.ir Analysis of dipyrrolyldiketone (B14134854) difluoroboron complexes derived from this compound utilized ¹H NMR to confirm C-H...X⁻ interactions through observed chemical shifts of pyrrolyl NH and bridging CH protons. nih.gov

Purification of tetramic acids derived from ethyl this compound on silica (B1680970) gel has been observed to introduce trace metal ions, leading to very broad resonances in their ¹H NMR spectra, which are much broader than those observed in metal-chelated compounds. rsc.org

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound and its derivatives. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, allowing for the identification of different carbon types (e.g., carbonyl carbons, methylene carbons).

For this compound, ¹³C NMR spectral data is available spectrabase.comchemicalbook.com. In this compound derivatives, the carbonyl carbons (C=O) typically resonate in the downfield region, generally above 160 ppm. dergipark.org.tr The methylene carbon (CH₂) connecting the two carbonyl groups in this compound and its derivatives shows a characteristic signal.

In the thiazole derivatives synthesized using methyl this compound, peaks around 51.85-53.45 ppm indicated the methoxy carbon in the ester structure. dergipark.org.tr The signals over 160 ppm were assigned to carbonyl carbons and vicinal aromatic carbons to heteroatoms. dergipark.org.tr For a quinoxaline derivative, the ¹³C NMR spectrum showed signals for methyl carbons (14.24 ppm), O-methyl carbons (51.3 ppm), O-methylene carbons (62.1 ppm), and various aromatic and carbonyl carbons in the range of 102.1 to 167.4 ppm. iau.ir

NMR analysis, including both ¹H and ¹³C NMR, is a fundamental tool for confirming the structure of this compound and the diverse range of compounds synthesized from it. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups.

This compound exhibits characteristic IR absorption bands associated with its functional groups, namely the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds. spectrabase.comchemicalbook.com

In studies involving this compound and its derivatives, IR spectroscopy is frequently used to confirm the presence of expected functional groups in the reaction products. For example, in the synthesis of 4,6-dichloropyrimidines from this compound and nitriles, strong IR absorption bands were observed, consistent with the proposed structures. psu.edu The IR spectra of metal complexes derived from malonyl dichloride-based ligands show characteristic bands that support the coordination of the ligand to the metal ions through specific atoms like nitrogen and oxygen. researchgate.net

The IR spectrum of a tetrathiafulvalene (B1198394) (TTF)-based polymer synthesized via condensation polymerization with this compound was used to characterize its chemical structure. koreascience.kr Similarly, IR spectroscopy was employed in the characterization of biphenyl-malonic ester substituted phthalocyanines synthesized using a malonyl ester derivative. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is useful for studying conjugated systems and monitoring reactions. Molecules absorb UV or visible light at specific wavelengths, corresponding to transitions between electronic energy levels.

UV-Vis spectroscopy has been applied to study this compound derivatives and reactions involving this compound. For instance, UV-Vis spectra were obtained for 4,6-dichloropyrimidines, showing maximum light absorption at specific wavelengths. psu.edu

UV-Vis spectroscopy can also be used to monitor the progress of reactions. In the context of controlled release from protein particles encapsulated by molecular layer deposition using this compound, UV-Vis measurements were performed to study the dissolution profiles by monitoring the absorbance at a specific wavelength (260 nm). rsc.orgsemanticscholar.org The scaled absorbance, defined in relation to the absorbance at different times, was used as a measure of scaled concentration due to the linear relationship between absorbance and concentration. semanticscholar.org

UV-Vis spectroscopy is also valuable in the characterization of metal complexes derived from this compound-based ligands, providing insights into their electronic structure. researchgate.netresearchgate.net Phthalocyanine (B1677752) systems, for example, show strong absorption regions in the UV (B band, 300-350 nm) and visible (Q band, 600-700 nm) regions of their electronic spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be used to deduce structural information.

Mass spectral data for this compound is available, showing its molecular weight and characteristic fragmentation ions. spectrabase.comnist.govchemicalbook.com The electron ionization mass spectrum of malonyl dichloride shows a molecular weight of 140.953. nist.gov

MS is widely used to confirm the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns. Studies on heterocyclic syntheses involving this compound have utilized mass spectrometry to confirm the molecular composition of the products. psu.edu For thiazole derivatives synthesized using methyl this compound, M+1 peaks were determined for all compounds, confirming their molecular weights. dergipark.org.tr Mass spectrometry has also been employed in the characterization of ligands derived from malonyl dichloride and their metal complexes. researchgate.netresearchgate.net

Here is an example of mass spectral data for this compound:

m/zRelative Intensity (%)
36.090.4
40.071.4
68.0100.0
69.018.7
131.2
141.1
161.0
17.51.2
181.7
246.4
2814.9
291.5
343.7
3513.2
3714.6
3829.7
394.0
419.4
423.1
431.7
4417.7
451.2
482.8
522.2
642.0
701.5
802.1
862.3
1031.0
1042.1
14010 iau.ir
45610 iau.ir

Note: The provided data includes fragments and potentially molecular ions from both this compound and a quinoxaline derivative iau.ir. The NIST WebBook nist.gov provides a more comprehensive mass spectrum for malonyl dichloride.

Electrochemical Characterization of this compound-Derived Materials

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of compounds and materials. This is particularly relevant for this compound derivatives that are incorporated into electrochemically active systems, such as conjugated polymers or metal complexes.

Electrochemical characterization has been applied to materials synthesized using this compound or its derivatives. For example, the electrochemical properties of a tetrathiafulvalene (TTF)-based polymer synthesized with this compound were estimated by cyclic voltammetry. koreascience.kr The highest occupied molecular orbital (HOMO) level and band-gap energy were determined, suggesting its potential as an electron-donating material in optoelectronic applications. koreascience.kr

Electrochemical behaviors of novel cobalt(II), copper(II), and palladium(II) phthalocyanines with biphenyl-malonic ester substituents were investigated using cyclic voltammetry, potential differential pulse voltammetry, and applied potential chronocoulometry. researchgate.net The electrochemical parameters, such as ΔE₁/₂, provided information about the HOMO-LUMO gap of these metal phthalocyanine compounds. researchgate.net

These electrochemical studies provide valuable information about the electronic and redox properties of materials incorporating structural units derived from this compound, which are important for their application in various fields, including organic electronics and catalysis.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and crystallography are indispensable techniques for unequivocally determining the solid-state structures of this compound and compounds derived from it. These methods provide precise information about atomic arrangements, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. While this compound itself is a liquid at room temperature wikipedia.org, its solid-state structure, if obtainable at lower temperatures, or more commonly, the structures of its solid reaction products, can be elucidated using single-crystal X-ray diffraction.

Studies involving this compound often focus on its role as a versatile reagent in the synthesis of various cyclic and acyclic compounds. The solid-state structures of these products, determined by X-ray crystallography, are crucial for confirming reaction outcomes, understanding stereochemistry, and investigating molecular packing and intermolecular forces like hydrogen bonding and π-π interactions.

For instance, malonyl dichloride has been utilized in the synthesis of macrocyclic oligomalonates. researchgate.net X-ray crystallography has revealed that certain macrocyclic bismalonates synthesized using malonyl dichloride exhibit pronounced crystallisability and arrange into columnar motifs in the solid state. researchgate.net These columnar arrangements are stabilized by van der Waals interactions and C-H···O=C hydrogen bonding. researchgate.net Intermolecular C-H···O hydrogen bonds involving both carbonyl and ether oxygen atoms of the malonate ester residues are observed between macrocycles in neighboring stacks. researchgate.net

Another application where X-ray crystallography has been vital is in the structural characterization of compounds derived from the reaction of 2-oxomalonylbis(arylimidoyl) chlorides, which can be synthesized using trimerized phosgene (B1210022) ((COCl₂)₃) and formamides. publish.csiro.au Successive hydrolysis of these compounds has led to the formation of products whose crystal structures have been determined by X-ray crystallography, providing detailed insights into their molecular geometry and hydrogen bonding networks. publish.csiro.au For example, one such hydrolysis product, [C₆H₃(Me₂-2,6)NHCO]₃COH (Compound 5a), was characterized by X-ray crystallography, revealing intramolecular hydrogen bonds between the hydroxy groups and amide groups, as well as intermolecular hydrogen bonds between the amide groups themselves. publish.csiro.au

In the context of biological systems, malonyl-CoA, a derivative closely related to this compound in terms of the malonyl unit, is a key intermediate in fatty acid synthesis. The crystal structures of enzymes involved in processing malonyl-CoA, such as malonyl-CoA–acyl carrier protein transacylase (FabD), have been determined by X-ray crystallography. nih.gov These structures provide critical information about the enzyme's active site, substrate binding (including the malonyl moiety), and catalytic mechanism, which is essential for the development of potential inhibitors. nih.govf1000research.com For example, the crystal structure of Pseudomonas aeruginosa FabB C161A, an intermediate-mimicking variant, shows a conserved malonyl binding site. f1000research.com Similarly, the crystal structure of the acyltransferase domain of a polyketide synthase involved in enediyne biosynthesis, co-crystallized with malonyl-CoA, revealed a malonyl-enzyme covalent complex, illustrating how the malonyl group is bound and potentially transferred. rcsb.org

While direct single-crystal X-ray diffraction data for this compound itself in a solid state might be limited due to its physical properties, the technique is extensively applied to characterize the solid products of its reactions, providing fundamental structural information that underpins research in organic synthesis, materials science, and biochemistry.

Below are examples of crystallographic data for compounds related to or derived from this compound, illustrating the type of detailed information obtained from X-ray diffraction studies.

CompoundFormulaSpace GroupUnit Cell Parameters (Å, °)ZR1wR2Reference
Pseudomonas aeruginosa FabD (Xoo0880) nih.govN/A (Protein)P2₁2₁2₁a=41.4, b=74.6, c=98.51N/AN/A nih.gov
Compound 5a (Hydrolysis product) publish.csiro.auC₂₈.₃₆H₃₁.₇₂Cl₀.₇₂N₃O₄N/AN/AN/A0.0540.144 publish.csiro.au
(+)-23b (Macrocyclic bismalonate) researchgate.netN/AN/AData not explicitly provided in snippetN/AN/AN/A researchgate.net

Note: The interactive nature of the tables cannot be fully replicated in this text format, but the data is presented in a clear, structured table.

Detailed Research Findings Examples:

In the crystal structure of Pseudomonas aeruginosa FabD, the crystallographic analysis indicated the presence of one monomeric unit in the asymmetric unit. nih.gov The crystal diffracted to a resolution of 1.9 Å. nih.gov

For Compound 5a, derived from the hydrolysis of a malonylbis(arylimidoyl) chloride, X-ray crystallography revealed specific intramolecular hydrogen bond distances, such as O1···O4 at 2.535(5) Å, N1···O1 at 2.590(6) Å, and N2···O1 at 2.606(6) Å. publish.csiro.au Intermolecular hydrogen bonds were also characterized, for instance, N3···O2 at 2.804(5) Å and N3···O3 at 3.002(5) Å. publish.csiro.au

Theoretical and Computational Studies on Malonyl Chloride Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study the electronic structure and reactivity of chemical systems. frontiersin.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. For malonyl chloride, DFT calculations can elucidate its reactivity by analyzing various molecular properties and reactivity descriptors.

The reactivity of this compound is dictated by the electrophilic nature of its carbonyl carbons. The presence of two adjacent acyl chloride groups significantly influences the molecule's electronic properties. DFT can be used to compute conceptual DFT descriptors, which help in predicting the most likely sites for nucleophilic or electrophilic attack. frontiersin.org

Key reactivity descriptors that can be calculated for this compound using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO and its distribution across the molecule indicate the sites most susceptible to nucleophilic attack. For this compound, the LUMO is expected to be localized on the carbonyl carbons, highlighting their electrophilicity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, strong positive potentials are expected around the carbonyl carbons.

Fukui Functions: These descriptors identify the local reactivity at specific atomic sites within the molecule, distinguishing susceptibility to nucleophilic, electrophilic, or radical attack. frontiersin.org

The table below illustrates typical global reactivity descriptors that can be obtained from DFT calculations.

DescriptorDefinitionSignificance for this compound
Chemical Potential (μ) A measure of the escaping tendency of electrons from a system.A more negative value indicates higher stability and less tendency to donate electrons.
Chemical Hardness (η) Resistance to change in electron distribution.A small HOMO-LUMO gap corresponds to low hardness, indicating high reactivity.
Electrophilicity Index (ω) A measure of the energy stabilization when the system acquires additional electronic charge.A high value signifies a strong electrophile, which is characteristic of acyl chlorides like this compound.

These theoretical calculations provide a fundamental understanding of why this compound is a highly reactive and versatile reagent in organic synthesis. wikipedia.orgchemguide.co.uk

Ab Initio Molecular Orbital Calculations for Conformation and Energetics

Ab initio molecular orbital calculations are based on first principles of quantum mechanics without using experimental data for parameterization. These methods are particularly useful for studying the conformation and energetics of flexible molecules like this compound.

A combined gas-phase electron diffraction (GED) and ab initio study (using Hartree-Fock methods with 3-21G and 6-31G** basis sets) has provided detailed insights into the conformational preferences of this compound. colab.wswikipedia.org The study revealed that this compound does not exist as a single, planar structure but as a mixture of at least two stable, non-planar conformers.

The two primary conformers identified are:

C₁ Symmetry Conformer: This is the main conformer found experimentally. It has a non-planar skeleton where one carbonyl group is significantly rotated out of the central C-C-C plane. colab.ws

C₂ Symmetry Conformer: This is a higher-energy conformer that accounts for about 30% of the mixture. In this structure, both C=O double bonds eclipse the C-H bonds of the central methylene (B1212753) group. colab.ws

The relative stability of these conformers is sensitive to the basis set used in the calculations, and neither of the tested ab initio methods perfectly reproduced the experimental conformational composition, highlighting the complexity of modeling this flexible molecule. colab.ws

The table below, based on data from the combined GED and ab initio study, summarizes key geometric parameters for the two conformers. colab.ws

ParameterC₁ Conformer (Main)C₂ Conformer (High Energy)
Symmetry C₁C₂
Abundance ~70%~30%
Torsion Angle δ₁(CCCO) 95(6)°115°
Torsion Angle δ₂(CCCO) 12(5)°115°

These computational findings are crucial for understanding how the three-dimensional structure of this compound influences its reactivity and interactions.

Molecular Dynamics (MD) Simulations for Reaction Pathways and Material Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can model complex processes such as reaction dynamics, conformational changes, and interactions with other molecules like solvents or reactants. nih.govnih.gov

While specific MD simulation studies focused solely on this compound are not prevalent in the literature, the methodology offers significant potential for investigating its chemical behavior:

Reaction Pathways: MD simulations can be used to explore the energy landscape of a chemical reaction. For the reaction of this compound with a nucleophile, MD could simulate the approach of the reactant, the formation of the tetrahedral intermediate, and the final expulsion of the chloride ion. youtube.com This provides a dynamic picture of the reaction, complementing the static transition state analysis from DFT.

Solvent Effects: The reactivity of acyl chlorides can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules surrounding this compound, revealing how solvent-solute interactions stabilize or destabilize reactants, transition states, and products. This is particularly important for understanding reactions in complex solvent systems.

Material Interactions: this compound is used in interfacial polymerization to create polymer membranes. MD simulations could model the interaction of this compound with a substrate or another monomer at an interface. This would provide atomic-level insights into the polymerization process, the structure of the resulting polymer film, and its material properties.

For instance, a simulation could track the diffusion of this compound to a water-organic interface, its subsequent hydrolysis or reaction with an amine, and the initial stages of polymer chain growth, providing a level of detail unattainable through experiment alone.

Mechanistic Investigations using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping potential energy surfaces, chemists can identify intermediates, transition states, and determine the activation energies associated with different reaction pathways.

The reactions of this compound are varied and often complex:

Nucleophilic Acyl Substitution: This is the most common reaction type for this compound. wikipedia.org Computational studies can model the reaction with various nucleophiles (e.g., amines, alcohols, water) to rationalize product formation. The mechanism typically involves the formation of a tetrahedral intermediate, and calculations can determine whether the reaction proceeds via a concerted or stepwise pathway.

Ketene (B1206846) Formation: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), this compound can undergo dehydrochlorination to form a highly reactive ketene intermediate. researchgate.net Computational modeling can verify the feasibility of this pathway by calculating the energy barrier for proton abstraction from the α-carbon and comparing it to the barrier for direct nucleophilic attack on the carbonyl carbon.

Cyclization Reactions: this compound is a key precursor in the synthesis of various heterocyclic compounds, such as quinolones and naphthyridines. researchgate.netrsc.org For example, in its reaction with β-(2-aminophenyl)-α,β-ynones, computational chemistry can be used to rationalize the observed regioselectivity of the cyclization steps and explain how reaction conditions can be tuned to favor one product over another. researchgate.net

A typical mechanistic study using computational chemistry involves the following steps:

Structure Optimization: The geometries of reactants, intermediates, transition states, and products are optimized to find their lowest energy structures.

Frequency Calculation: Vibrational frequency calculations confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Energy Profiling: The relative energies of all species along the reaction coordinate are calculated to construct a reaction energy profile, which reveals the activation energies and reaction thermodynamics.

These investigations provide a rational basis for understanding reaction outcomes and for designing new synthetic strategies.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a powerful aid in their experimental characterization. For a molecule with multiple stable conformers like this compound, comparing calculated spectra with experimental data is essential for confirming the structures present in a sample. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT and ab initio methods can calculate the vibrational frequencies and intensities of a molecule. acs.org The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra. Each conformer of this compound (the C₁ and C₂ forms) will have a unique calculated vibrational spectrum. By matching the experimental spectrum to a weighted average of the calculated spectra for the conformers, their relative populations can be confirmed. This approach is crucial for interpreting the complex spectra of flexible molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a given molecular structure. The distinct geometry of each this compound conformer leads to a unique set of predicted NMR parameters. These theoretical data can help in the assignment of complex experimental NMR spectra, especially when conformers are in dynamic equilibrium.

Gas Electron Diffraction (GED): While an experimental technique, GED data analysis relies heavily on theoretical models. wikipedia.orgaps.org The experimental scattering intensity is compared against theoretical intensities calculated from computationally optimized molecular geometries. The excellent agreement between the experimental GED data for this compound and the theoretical model based on a mixture of two conformers provides strong evidence for the validity of the computational results. colab.ws

The table below outlines how computational spectroscopy supports structural analysis.

Spectroscopic TechniquePredicted ParametersApplication for this compound
Infrared (IR) / Raman Vibrational Frequencies, IntensitiesDifferentiate between C₁ and C₂ conformers; Confirm relative populations.
NMR Chemical Shifts (δ), Coupling Constants (J)Assign peaks in experimental spectra; Study conformational dynamics.
Gas Electron Diffraction (GED) Internuclear Distances, AnglesValidate computationally determined geometries of the stable conformers.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific physical property or biological activity. youtube.commdpi.com While no specific QSAR studies focusing on this compound derivatives were identified, the methodology provides a framework for the rational design of new compounds with desired properties.

A hypothetical QSAR study on a series of substituted this compound derivatives could proceed as follows:

Dataset Assembly: A series of this compound derivatives with varying substituents on the central carbon (e.g., alkyl, aryl groups) would be synthesized or obtained.

Activity/Property Measurement: A specific property, such as the reaction rate with a standard nucleophile (reactivity) or a measure of biological activity (e.g., enzyme inhibition), would be experimentally determined for each compound in the series. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated using computational chemistry. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific geometric parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the calculated descriptors (the structure) to the experimental measurement (the activity). nih.gov

Equation Form: Activity = c₀ + c₁·(Descriptor₁) + c₂·(Descriptor₂) + ...

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested compounds.

Such a QSAR model could be invaluable for predicting the reactivity of new this compound derivatives without the need for synthesis and experimentation, thereby accelerating the discovery of new reagents for organic synthesis or molecules with specific biological functions.

Industrial and Scalability Aspects of Malonyl Chloride Production and Utilization

Process Optimization for Large-Scale Synthesis of Malonyl Chloride

The industrial synthesis of this compound predominantly involves the reaction of malonic acid with a chlorinating agent, most commonly thionyl chloride. wikipedia.orgijret.org Optimization of this process for large-scale production focuses on maximizing yield and purity while minimizing costs and environmental impact.

A significant advancement in process optimization is the development of solvent-free synthesis methods. ijret.orgslideshare.net Traditionally, solvents like methylene (B1212753) chloride were used to dissipate heat from the exothermic reaction and provide a moisture-free environment. ijret.org However, research has demonstrated that conducting the reaction without a solvent can lead to higher conversion rates. This is because the solvent can have a dilution effect that hinders the extent of the reaction. ijret.org

Studies comparing solvent-based and solvent-free chlorination of monoalkyl malonic acids have shown substantial improvements in conversion. For instance, the conversion of methyl malonic acid increased from 78.67% in a solvent-based process to 93.08% in a solvent-free environment. ijret.orgslideshare.net Similarly, for ethyl malonic acid, the conversion rose from 84.39% to 98.23%. ijret.orgslideshare.net The kinetics of the chlorination of monoalkyl malonic acid with thionyl chloride has been found to follow a first-order rate law. ijret.org

Table 1: Comparison of Conversion Rates in Solvent vs. Solvent-Free Synthesis

ReactantProcess TypeConversion Rate (%)
Methyl Malonic AcidWith Solvent (Methylene Chloride)78.67
Methyl Malonic AcidWithout Solvent93.08
Ethyl Malonic AcidWith Solvent (Methylene Chloride)84.39
Ethyl Malonic AcidWithout Solvent98.23
Data sourced from a study on the synthesis of monoalkyl malonyl chlorides. ijret.orgslideshare.net

Further optimization involves careful control of reaction parameters. The reaction temperature is critical; for the synthesis of malonyl dichloride from malonic acid, the mixture is typically warmed for an extended period at a controlled temperature range, such as 45–50°C, followed by a period at a slightly higher temperature (e.g., 60°C) to complete the reaction. orgsyn.org Using an excess of thionyl chloride is a common strategy to drive the reaction to completion; this excess can then be recovered through distillation and recycled, improving the process economy. ijret.org

Engineering Challenges in Industrial Applications of this compound

Scaling up the production and use of this compound introduces several engineering challenges that must be addressed to ensure a safe, efficient, and reliable industrial process.

Heat Management: The reaction between malonic acid (or its derivatives) and thionyl chloride is exothermic. ijret.orggoogle.com On a large scale, effective heat management is crucial to prevent runaway reactions and the formation of undesirable byproducts. Industrial reactors must be equipped with efficient cooling systems to control the temperature, especially during the addition of reagents. orgsyn.orggoogle.com

Material Handling and Corrosion: this compound is a corrosive substance, and it reacts with moisture. ijret.org Therefore, all equipment, including reactors, distillation columns, and storage tanks, must be constructed from corrosion-resistant materials. The entire process must be conducted in a moisture-proof atmosphere to prevent the hydrolysis of the acid chloride. ijret.org This often involves using sealed systems and inert gas blankets. The compound's limited stability, as it degrades at room temperature over a few days, also presents challenges for storage and transport. wikipedia.org

Reagent and Catalyst Selection: While thionyl chloride is a common and effective chlorinating agent, other agents like phosphorus pentachloride are unsuitable as they convert malonic acid into carbon suboxide. ijret.org The choice of catalyst can also be problematic on a larger scale. For example, pyridine (B92270), sometimes used as a catalyst, is not recommended for large-scale synthesis as it can cause charring, leading to lower yields and purification difficulties. orgsyn.org

Downstream Processing: The purification of this compound is typically achieved through distillation under reduced pressure. orgsyn.org Designing and operating large-scale distillation columns to effectively separate the product from excess thionyl chloride and any impurities requires careful engineering to manage vacuum conditions and temperature profiles safely.

Waste Minimization and Environmental Considerations in Industrial Production

Modern chemical manufacturing places a strong emphasis on sustainable practices, focusing on waste minimization and reducing environmental impact.

The primary synthesis route for this compound from malonic acid and thionyl chloride generates two gaseous byproducts: hydrogen chloride (HCl) and sulfur dioxide (SO₂). ijret.org

CH₂(COOH)₂ + 2 SOCl₂ → CH₂(COCl)₂ + 2 SO₂ + 2 HCl

These acidic gases cannot be released directly into the atmosphere. A critical part of the industrial process is a gas scrubbing system, where these byproducts are removed from the vent stream, often by passing them through a basic solution. ijret.org

A key strategy for waste minimization is the recycling of excess reagents. As mentioned, thionyl chloride is often used in excess to maximize conversion. This unreacted thionyl chloride is not discarded but is recovered via distillation after the reaction is complete and can be recycled back into subsequent production batches. ijret.org This approach not only minimizes chemical waste but also significantly improves the economic viability of the process.

Additionally, depending on the specific synthesis and subsequent reactions, other by-products may form. For instance, in the synthesis of pyrimidines using substituted malonyl chlorides, other acid chlorides can be formed as by-products, which must be managed within the process waste streams. psu.edu

Emerging Research Areas and Future Directions in Malonyl Chloride Chemistry

Development of Novel Catalytic Systems for Malonyl Chloride Reactions

The high reactivity of this compound often necessitates controlled reaction conditions. The development of advanced catalytic systems is a key research focus, aiming to enhance selectivity, improve yields, and enable new transformations.

Current research explores several avenues for catalysis in this compound reactions:

Lewis Acid Catalysis: Traditional Friedel-Crafts acylation reactions often employ Lewis acid catalysts. researchgate.net For chlorination reactions to synthesize acid chlorides, adding a Lewis acid catalyst like aluminum chloride (AlCl₃) can activate reactants and increase the reaction rate. researchgate.net This principle is being extended to develop more refined catalysts for specific acylation reactions involving this compound.

Lewis Base Catalysis: Emerging strategies involve the use of Lewis bases. For instance, triphenylphosphine (B44618) oxide has been shown to be a competent Lewis base catalyst for reactions utilizing thionyl chloride, the primary reagent for synthesizing this compound from malonic acid. wikipedia.orgchemicalbook.comnih.gov This approach works by activating the chlorinating agent, which could be adapted to modulate this compound reactivity in situ. nih.gov

Enzyme-Inspired Catalysis: In biological systems, the transfer of malonyl groups is flawlessly managed by enzymes such as malonyl-CoA: acyl carrier protein transacylase (MCAT). nih.govnih.gov These enzymes utilize specific residues, like serine and histidine within a catalytic domain, to facilitate the transfer of a malonyl group from coenzyme A to an acyl carrier protein (ACP). nih.govlibretexts.org This biological process is a model of efficiency and selectivity. Researchers are investigating synthetic catalysts that can mimic the active sites of these enzymes to achieve controlled acylation under mild conditions, a stark contrast to the often harsh conditions required for reactions with the highly reactive this compound.

Catalyst TypeExample(s)Function/Reaction TypeReference
Lewis Acid Aluminum chloride (AlCl₃)Activation of reactants, increased reaction rate researchgate.net
Lewis Base Triphenylphosphine oxideActivation of thionyl chloride (for synthesis) nih.gov
Enzymatic Malonyl-CoA: acyl carrier protein transacylase (MCAT)Malonyl group transfer in fatty acid synthesis nih.govnih.gov

Exploration of this compound in Bio-inspired Chemical Synthesis

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to emulate these natural strategies. This compound serves as a important starting material for constructing molecular frameworks that are prevalent in biologically active natural products. thieme-connect.com

Key research directions include:

Synthesis of Natural Product Scaffolds: this compound is a key reagent in creating the bicyclo[3.3.1]nonane-trione system in a one-pot reaction. thieme-connect.com This structural motif is a core feature in a wide range of complex natural products. thieme-connect.com

Total Synthesis of Alkaloids: The reagent has been successfully used in the synthesis of alkaloids with complex tetracyclic cores, such as cyclopiamide A and speradine E. chemicalbook.com

Mimicking Biological Intermediates: While biological systems use the less reactive malonyl-CoA for fatty acid synthesis, chemists use this compound as a highly electrophilic substitute to achieve similar C-C bond formations in the lab. libretexts.orgwikipedia.org Future research will likely focus on developing milder activating agents for malonic acid that more closely mimic the controlled reactivity of biological thioesters, thereby bridging the gap between biosynthetic pathways and laboratory synthesis.

Advanced Materials Development using this compound as a Building Block

The bifunctional nature of this compound makes it an ideal monomer or cross-linking agent for the synthesis of novel polymers and advanced materials. wikipedia.orgthieme-connect.com Its ability to react with a variety of nucleophiles allows for the creation of materials with tailored properties.

Recent developments in this area include:

Condensation Polymers: this compound undergoes condensation polymerization with dihydroxy monomers to create novel polymers. An example is the synthesis of a 6-tetrathiafulvalene (TTF)-polymer. chemicalbook.com

Functional Polymers: New functional polymers, such as poly(vinyl malonate amine), have been prepared in multi-step syntheses starting from the reaction of poly(vinyl alcohol) with this compound. researchgate.net

Block Copolymers: It can be used as a coupling agent in the synthesis of block copolymers via anionic polymerization. chemicalbook.com

Inorganic-Organic Hybrid Materials: In the field of materials science, this compound has been used as a reactant for the molecular layer deposition of N-doped TiO₂ films, demonstrating its utility in creating advanced functional surfaces. chemicalbook.com

Fullerene Derivatives: It is also an important building block in the synthesis of stable cycloadducts of guidechem.comfullerene, which have potential applications in various fields. thieme-connect.comijret.org

Material TypeSynthetic ApproachMonomers/ReactantsApplication/ResultReference
Condensation Polymer Condensation polymerizationThis compound, TTF-based dihydroxy monomer6-tetrathiafulvalene(TTF)-polymer chemicalbook.com
Functional Polymer Multi-step synthesisThis compound, Poly(vinyl alcohol), AminesPoly(vinyl malonate amine) researchgate.net
Block Copolymer Anionic polymerizationThis compound (as coupling agent)Block copolymers chemicalbook.com
Hybrid Material Molecular layer depositionThis compoundN-doped TiO₂ films chemicalbook.com
Carbon Nanomaterial CycloadditionThis compound, guidechem.comFullereneFullerene derivatives thieme-connect.comijret.org

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. The high reactivity and, at times, instability of this compound make it a suitable candidate for such technologies.

Flow Chemistry: Research has demonstrated the benefits of using micro-channel reactors for the synthesis of this compound derivatives. researchgate.net A study on the solvent-free acylation of 2-methylnaphthalene (B46627) highlighted the advantages of this approach. researchgate.net Similarly, the synthesis of monoalkyl malonyl chlorides has been studied in both the presence and absence of a solvent (methylene chloride), with the solvent-free ("green") process showing significantly higher conversion rates (e.g., 98.23% vs 84.39% for the ethyl derivative). slideshare.netresearchgate.net Flow reactors can safely handle the exothermicity of such reactions and allow for precise control over reaction time and temperature, minimizing the decomposition of the sensitive this compound product. ijret.org

Automated Synthesis: Flow chemistry is a cornerstone of automated synthesis platforms. By integrating this compound reactions into automated workflows, researchers can rapidly screen reaction conditions, optimize processes, and synthesize libraries of compounds for drug discovery and materials science with high reproducibility.

Fundamental Studies on this compound Reactivity in Nonaqueous and Extreme Environments

A deeper understanding of this compound's fundamental reactivity is crucial for optimizing existing protocols and designing new applications. It is a moisture-sensitive compound that degrades at room temperature over a few days and reacts violently with protic solvents like water. wikipedia.orgchemicalbook.com

Current research is focused on its behavior in specific environments:

Nonaqueous Solvents: Reactions are typically performed in anhydrous, aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) to prevent hydrolysis. researchgate.netresearchgate.netnih.gov However, the choice of solvent and base can be critical. The use of pyridine (B92270) as a base in THF, for example, has been observed to produce colored impurities, possibly due to the formation of ketene (B1206846) intermediates. nih.gov Studies on solvent-free reactions are also gaining traction as a "green chemistry" alternative, which can lead to higher conversions by avoiding dilution effects. slideshare.netresearchgate.net

Extreme Environments (Elevated Temperatures): The thermal stability of this compound is limited. At temperatures above 80°C, it can decompose to form highly reactive chlorocarbonyl ketenes. While this can be an undesired side reaction, researchers are also harnessing this reactivity. These ketene intermediates can participate in cycloadditions, offering a pathway to different classes of compounds than those obtained at lower temperatures. Understanding and controlling this temperature-dependent reactivity is a key area of fundamental study.


Q & A

Q. How is malonyl chloride synthesized from malonic acid, and what are the critical reaction conditions?

this compound (propanedioyl dichloride) is synthesized via the reaction of malonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The process involves:

  • Reagent stoichiometry : A 1:2 molar ratio of malonic acid to SOCl₂ ensures complete conversion to the dichloride .
  • Catalysis : Catalytic dimethylformamide (DMF) may accelerate the reaction by facilitating intermediate formation.
  • Temperature : Reflux at 60–80°C for 4–6 hours ensures complete reaction .
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the product is distilled to isolate this compound (b.p. 53–55°C at 19 mmHg) .

Key Challenge : The reaction predominantly yields the dichloride (C₃H₂Cl₂O₂) rather than the monochloride due to the high reactivity of both carboxylic acid groups .

Table 1 : Synthesis Parameters

ParameterConditionReference
ReagentsMalonic acid, SOCl₂ (2 eq)
CatalystDMF (optional)
Temperature60–80°C (reflux)
Purity AnalysisGC (>98% purity achievable)

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is highly corrosive, moisture-sensitive, and reacts violently with water. Key precautions include:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat .
  • Storage : Anhydrous conditions at 2–8°C in sealed, light-resistant containers .
  • Ventilation : Use fume hoods to prevent inhalation of HCl fumes during reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Q. Critical Risk Codes :

  • R14 : Reacts violently with water.
  • R34 : Causes burns .

Q. What are the primary reactions of this compound in organic synthesis?

this compound serves as a versatile acylating agent:

  • Amide Formation : Reacts with amines (e.g., N-metyloctylamine) in dichloromethane with triethylamine as a base to form diamides .
  • Esterification : Reacts with alcohols (e.g., ethanol) to yield diesters like diethyl malonate .
  • Polymer Synthesis : Enables carbonyl group incorporation in Knoevenagel condensations for cyclic compounds and polyesters .

Mechanistic Insight : The electrophilic carbonyl carbons facilitate nucleophilic attack by amines/alcohols, releasing HCl as a byproduct .

Advanced Research Questions

Q. Why is synthesizing malonyl monochloride challenging, and what strategies address this?

The dichloride forms preferentially due to the high reactivity of both carboxylic acid groups in malonic acid. Strategies to favor monochloride formation include:

  • Controlled Stoichiometry : Use 1:1 SOCl₂ to malonic acid, though incomplete conversion is typical .
  • Protective Groups : Temporarily protect one carboxylic acid group (e.g., esterification) before chlorination .
  • Alternative Reagents : Oxalyl chloride (C₂O₂Cl₂) may offer milder conditions but still favors dichloride formation .

Key Limitation : No commercially viable method exists for high-purity monochloride synthesis, limiting its use in asymmetric reactions .

Q. How does this compound facilitate polymer synthesis, and what are its limitations?

this compound is critical in synthesizing polyesters and polyamides:

  • Knoevenagel Condensation : Acts as a carbonyl source for α,β-unsaturated ketones, enabling crosslinking in polymers .
  • Co-Polymerization : Reacts with diols/diamines to form repeating units with C–C or C–N linkages .

Q. Limitations :

  • Hydrolysis Sensitivity : Requires strict anhydrous conditions.
  • Side Reactions : Competing esterification/amidation can reduce polymer chain uniformity .

Q. What analytical methods ensure the purity and structural integrity of this compound?

  • Gas Chromatography (GC) : Quantifies purity (>98% achievable) and detects residual solvents .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at ~1800 cm⁻¹ and C–Cl bonds at ~600 cm⁻¹ .
  • NMR Spectroscopy : ¹³C NMR shows carbonyl carbons at ~165–170 ppm .

Table 2 : Analytical Data Comparison

MethodKey Peaks/CriteriaReference
GCRetention time: 8.2 min (varies)
IR (neat)1805 cm⁻¹ (C=O), 610 cm⁻¹ (C–Cl)
¹H NMR (CDCl₃)No proton signals (C₃H₂Cl₂O₂)

Q. How do this compound’s physical properties influence its reactivity in acylation reactions?

  • High Electrophilicity : The electron-withdrawing Cl groups activate carbonyl carbons for nucleophilic attack .
  • Low Boiling Point (53–55°C at 19 mmHg) : Facilitates distillation purification but requires careful temperature control to prevent decomposition .
  • Density (1.449 g/mL) : Influences solvent choice (e.g., dichloromethane for homogeneity) .

Contradiction Note : Reported boiling points vary slightly (e.g., 60°C at 28 mmHg in ), likely due to measurement conditions or impurities.

Q. What role do malonyl radicals play in reaction mechanisms involving this compound?

While this compound itself does not generate radicals, its hydrolysis product (malonic acid) participates in radical-involved reactions like the Belousov-Zhabotinsky (BZ) oscillation. Here, malonyl radicals (•CH(COOH)₂) react with BrO₂• at diffusion-controlled rates, influencing reaction kinetics .

Research Gap : Direct radical pathways for this compound remain underexplored, offering opportunities for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malonyl chloride
Reactant of Route 2
Malonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.